molecular formula C21H20N4O2S B2896684 2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894020-87-2

2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2896684
CAS No.: 894020-87-2
M. Wt: 392.48
InChI Key: QZVFBDCMUIGCLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a review on the synthesis methods of 1,2,3-/1,2,4-triazoles, which are significant heterocycles exhibiting broad biological activities, has been published . The review summarizes the synthetic methods of triazole compounds from various nitrogen sources over the past 20 years .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in various studies. For instance, a paper on the synthesis, characterization, and in vitro evaluation of novel 5-Ene-thiazolo [3,2-b][1,2,4]triazole-6 (5H)-ones as possible anticancer agents discusses the chemical reactions involved in the synthesis of these compounds .

Scientific Research Applications

Photophysical Properties and DFT Computations

Research on N-2-Aryl-1,2,3-Triazoles has shown that these compounds, which share structural features with the query compound, exhibit interesting photophysical properties. These studies are crucial for developing new materials with potential applications in fluorescence and electronics. The synthesis and study of such compounds involve detailed photophysical property evaluations and density functional theory (DFT) computations to understand their behavior in different solvents, their thermal stability, and their potential applications in materials science (Padalkar et al., 2015).

Synthesis of Complex Derivatives

Another study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives , showcasing methods to create complex molecules that could serve as precursors or active components in pharmacological research. The methodologies and reactions presented indicate the broad utility of thiazolo and triazole derivatives in synthesizing new compounds with potential biological activities (Mohamed, 2021).

Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates the application of similar compounds in catalysis, particularly for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential use of thiazole derivatives in developing new catalysts for industrial processes, emphasizing the significance of structural design in enhancing catalytic efficiency and reusability (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

Studies on benzothiazole derivatives have identified their potential antimicrobial properties, providing a basis for developing new antibacterial and antifungal agents. Such research is crucial in the pharmaceutical industry's ongoing search for new treatments against resistant microbial strains (Patel et al., 2011).

Mechanism of Action

Target of Action

The compound, 2-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets, leading to various biological effects.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activity . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Result of Action

The result of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Properties

IUPAC Name

2-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-6-5-7-15(12-14)19-23-21-25(24-19)16(13-28-21)10-11-22-20(26)17-8-3-4-9-18(17)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVFBDCMUIGCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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